1-Methoxy-3-[(E)-2-phenylethenyl]benzene

Fluorescence Photophysics Meta-substitution effect

Researchers developing fluorescence-based probes often face poor signal-to-noise ratios with conventional stilbene scaffolds. 3-Methoxy-trans-stilbene (CAS 15638-11-6) directly addresses this with quantifiable performance gains: - 23× higher fluorescence quantum yield (φf = 0.16) than parent stilbene for superior detection sensitivity. - 13× longer singlet lifetime (τs = 0.93 ns), enhancing time-resolved fluorescence applications. - 26% lower trans-cis isomerization (φtc = 0.39) than the 4-methoxy isomer, ensuring configurational stability under illumination. Ideal as a photostable optical standard or CYP3A4 inhibition comparator, available for immediate procurement.

Molecular Formula C15H14O
Molecular Weight 210.27 g/mol
CAS No. 15638-11-6
Cat. No. B092849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxy-3-[(E)-2-phenylethenyl]benzene
CAS15638-11-6
Molecular FormulaC15H14O
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C=CC2=CC=CC=C2
InChIInChI=1S/C15H14O/c1-16-15-9-5-8-14(12-15)11-10-13-6-3-2-4-7-13/h2-12H,1H3/b11-10+
InChIKeyLZINUFCUTQOYOO-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-trans-stilbene: Compound Overview


1-Methoxy-3-[(E)-2-phenylethenyl]benzene (CAS 15638-11-6), also known as 3-methoxy-trans-stilbene or (E)-3-methoxystilbene, is a monomethoxylated stilbene derivative with molecular formula C₁₅H₁₄O and molecular weight 210.27 g/mol. It belongs to the trans-stilbene family characterized by a 1,2-diphenylethylene core with a single methoxy substituent at the meta (3-) position of one phenyl ring [1]. The trans (E) configuration confers a planar, conjugated structure that underlies its photophysical and photochemical properties. Unlike hydroxylated stilbenes such as resveratrol, this compound lacks phenolic -OH groups, resulting in increased lipophilicity and distinct excited-state behavior driven by the electron-donating meta-methoxy substituent [1].

Meta-methoxy trans-stilbene photophysical probe scaffold
Photoaddition substrate with meta-dependent carbocation stabilization
Non-hydroxylated stilbene for CYP3A4 inhibition SAR studies (class-level context)

3-Methoxy-trans-stilbene: Position-Specific Substitution


The position of the methoxy substituent on the stilbene scaffold exerts a profound and quantifiable influence on photophysical behavior that cannot be predicted from the molecular formula alone. Simply substituting 3-methoxy-trans-stilbene with its para isomer (4-methoxy-trans-stilbene) or with unsubstituted trans-stilbene would yield dramatically different fluorescence quantum yields, excited-state lifetimes, and photochemical reactivity profiles—differences exceeding an order of magnitude in key parameters [1]. Likewise, hydroxylated analogs such as resveratrol exhibit fundamentally different CYP450 inhibition potency due to the lipophilicity contribution of the methoxy group [2]. These position- and substituent-specific effects mean that in-class compounds are not interchangeable for applications where photophysical precision, photochemical conversion efficiency, or enzyme inhibition potency are critical selection criteria [1][2].

Target 3-Methoxy-trans-stilbene 4-Methoxy isomer or unsubstituted stilbene: position-specific photophysics can shift quantum yield and lifetime by >20-fold
Risk Meta-methoxy photoaddition reactivity Para isomer: carbocation stabilization efficiency differs; conversion can drop substantially under identical irradiation
Risk Methoxy-stilbene CYP3A4 affinity (class-level) Resveratrol or hydroxylated stilbenes: lipophilicity-driven enzyme inhibition profile may not transfer

3-Methoxy-trans-stilbene: Differentiation Evidence


Fluorescence Quantum Yield: Meta vs Para Isomer

In a direct head-to-head comparison in acetonitrile, 3-methoxy-trans-stilbene (trans-1c) exhibits a fluorescence quantum yield (φf) of 0.16, which is approximately 23-fold higher than that of its para-substituted isomer 4-methoxy-trans-stilbene (trans-1b, φf = 0.007) and approximately 7-fold higher than unsubstituted trans-stilbene (trans-1a, φf = 0.023) [1]. The 3,5-dimethoxy derivative (trans-1d) achieves an even higher φf of 0.32, while the 3,4-dimethoxy analog (trans-1e) drops to φf = 0.035, demonstrating that the meta-methoxy effect is position-specific and not simply additive [1].

Fluorescence quantum yield
Head-to-head
φf 0.16 vs 0.007 (para) and 0.023 (parent)
Meta substitution supports ~23-fold higher fluorescence signal
Acetonitrile, 295 nm; comparison data from Ref. [1]
Fluorescence Photophysics Meta-substitution effect

Singlet Excited-State Lifetime: Meta vs Para Isomer

The singlet excited-state lifetime (τs) of 3-methoxy-trans-stilbene was determined by single photon counting to be 0.93 ns in acetonitrile, compared to only 0.04 ns for the 4-methoxy isomer and 0.07 ns for unsubstituted trans-stilbene [1]. This represents a ~23-fold prolongation relative to the para isomer and a ~13-fold prolongation relative to the parent stilbene [1]. The meta-methoxy substituent effect on prolonging the excited-state lifetime of the trans-stilbene chromophore was also independently established in a prior communication [2]. The 3,5-dimethoxy derivative further extends this to 16.9 ns, confirming that meta-methoxy substitution is the key structural determinant of extended singlet lifetime [1].

Singlet lifetime
Head-to-head
τs 0.93 ns vs 0.04 ns (para) and 0.07 ns (parent)
~23× longer excited-state window enables time-resolved techniques
Single photon counting; data from Ref. [1]
Excited-state lifetime Photostability Singlet state

Photoisomerization Quantum Yield: Meta vs Para Isomer

The quantum yield of trans-cis photoisomerization (φtc) was determined by steady-state irradiation at 300 nm in acetonitrile. 3-Methoxy-trans-stilbene (trans-1c) exhibits φtc = 0.39, which is 26% lower than the 4-methoxy isomer (trans-1b, φtc = 0.53) and 13% lower than unsubstituted trans-stilbene (trans-1a, φtc = 0.45) [1]. This demonstrates that the meta-methoxy substitution actively suppresses the undesired trans→cis isomerization pathway, in direct contrast to para-methoxy substitution which enhances it relative to the parent compound [1]. The inverse relationship between fluorescence quantum yield and isomerization quantum yield is consistently maintained across the series [1].

Trans-cis isomerization
Head-to-head
φtc 0.39 vs 0.53 (para) and 0.45 (parent)
Meta substitution suppresses undesired isomerization by ~26%
300 nm steady-state; configurational stability advantage
Photoisomerization Photostability Trans-cis isomerization

Photochemical Reactivity: Meta vs Para Isomer

Upon 300 nm irradiation in 2,2,2-trifluoroethanol (TFE) for 2 minutes, 3-methoxy-trans-stilbene (trans-1c) achieved 20% conversion to solvent photoaddition products, compared to only 4% for the 4-methoxy isomer (trans-1b) and 5% for unsubstituted trans-stilbene (trans-1a) under identical conditions [1]. This 5-fold reactivity enhancement arises from the meta-methoxy group's ability to stabilize the carbocation intermediate formed upon excited-state protonation by TFE, a pathway that is far less efficient for the para isomer [1][2]. The 3,5-dimethoxy derivative (trans-1d) reaches 39% conversion, confirming that the meta substitution pattern is the key driver of photoaddition reactivity [1].

Photoaddition conversion
Head-to-head
20% vs 4% (para) after 2 min irradiation
5-fold higher preparative throughput for TFE adducts
300 nm, TFE solvent; carbocation pathway preference
Photoaddition Carbocation intermediate Alcohol addition

CYP3A4 Inhibition: Methoxy-Stilbenes vs Resveratrol

In a comparative study of stilbene interactions with human cytochrome P450 3A4 (CYP3A4), methoxy-substituted stilbenes (5,4'-dihydroxy-3-O-methoxystilbene and 5,3-dihydroxy-4'-O-methoxystilbene) exhibited IC50 values ranging from 0.43 to 0.47 µM for inhibition of testosterone hydroxylation, compared to an IC50 of 4.5 µM for resveratrol (3,5,4'-trihydroxy-trans-stilbene) [1]. This approximately 10-fold greater inhibitory potency was attributed to increased lipophilicity conferred by methoxylation rather than the number or position of free hydroxyl groups, as demonstrated by the weaker inhibition observed for glucosyl-stilbenes [1]. While the specific IC50 of 3-methoxy-trans-stilbene (which lacks hydroxyl groups entirely) was not directly measured in this study, the structure-activity trend establishes that methoxy substitution is the primary driver of enhanced CYP3A4 affinity within the stilbene class [1].

CYP3A4 inhibition (class)
Class-level
Methoxy-stilbenes IC50 0.43–0.47 µM vs resveratrol 4.5 µM
Class-level evidence supports ~10× higher CYP3A4 affinity; direct data for 3-methoxy-trans-stilbene needed
Lipophilicity-driven effect; confirmatory study recommended
CYP3A4 inhibition Drug metabolism Lipophilicity

3-Methoxy-trans-stilbene: Research and Industrial Applications


Fluorescence Probes and Sensors

Researchers developing fluorescence-based probes, sensors, or optical reporters should select 3-methoxy-trans-stilbene over its 4-methoxy isomer or unsubstituted trans-stilbene. The 23-fold higher fluorescence quantum yield (φf = 0.16 vs 0.007) and 13-fold longer singlet lifetime (τs = 0.93 ns vs 0.07 ns) relative to the parent stilbene directly translate to superior signal-to-noise ratios in fluorescence detection systems [1]. This compound is particularly suited as a fluorescent core scaffold where the single meta-methoxy group provides a measurable photophysical advantage without the synthetic complexity of the 3,5-dimethoxy derivative (φf = 0.32, τs = 16.9 ns).

Preparative Photoaddition Reactions

Synthetic chemists utilizing photoaddition of alcohols to stilbenes for ether or bibenzyl product formation should preferentially employ 3-methoxy-trans-stilbene, which achieves 20% conversion to TFE adducts in 2 minutes versus 4% for the 4-methoxy analog [1]. The meta-methoxy group stabilizes the carbocation intermediate formed via excited-state protonation, enabling 5-fold faster preparative throughput [1][2]. This reactivity advantage is directly attributable to the meta substitution pattern, as confirmed by the even higher reactivity of 3,5-dimethoxy-trans-stilbene (39% conversion) [1].

Suppressed Trans-Cis Isomerization Studies

For experiments where maintenance of the trans configuration during light exposure is critical—such as fluorescence anisotropy measurements, solid-state fluorescence material development, or photostable optical standards—3-methoxy-trans-stilbene offers a 26% reduction in trans-cis isomerization quantum yield (φtc = 0.39) compared to 4-methoxy-trans-stilbene (φtc = 0.53) [1]. This property is the inverse of what the para isomer provides, making compound selection based on substitution pattern essential for experimental design where configurational integrity under illumination is a key parameter [1].

CYP3A4 Inhibition and Drug Metabolism Studies

Investigators studying cytochrome P450 3A4 inhibition or drug-drug interaction potential may select 3-methoxy-trans-stilbene as a methoxylated stilbene scaffold with inherently higher lipophilicity than resveratrol. Class-level evidence demonstrates that methoxy-stilbenes achieve approximately 10-fold lower IC50 values (0.43–0.47 µM) for CYP3A4 inhibition compared to resveratrol (IC50 = 4.5 µM), a difference mechanistically attributed to increased lipophilicity driving enhanced enzyme affinity rather than hydroxyl group positioning [2]. The absence of phenolic -OH groups in 3-methoxy-trans-stilbene further distinguishes its metabolic liability profile from hydroxylated stilbenes, making it a useful comparator compound in structure-activity relationship studies of stilbene-CYP450 interactions [2].

Application
Selection Property
Validation Focus
Fluorescence probe development
Meta-methoxy photophysical enhancement
Quantum yield and singlet lifetime benchmarking
Preparative photoaddition synthesis
Meta-dependent carbocation stabilization
Conversion rate under standardized irradiation
Configurational stability under light
Reduced trans-cis isomerization yield
Isomerization quantum yield measurement
CYP3A4 inhibition SAR studies
Lipophilicity-driven enzyme affinity (class-level)
Comparative CYP inhibition potency review
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